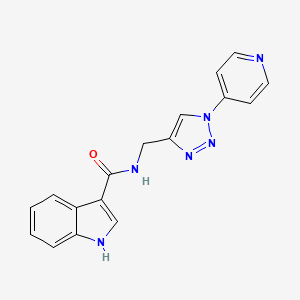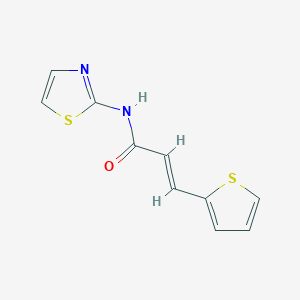
(E)-N-(thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (E)-N-(thiazol-2-yl)-3-(thiophen-2-yl)acrylamide consists of a thiazole ring and a thiophene ring connected by an acrylamide group . The exact structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of (E)-N-(thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be found in databases like PubChem . It has a molecular formula of C10H8N2OS2 and a molecular weight of 236.31.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound and related derivatives have been synthesized through various chemical reactions, demonstrating their structural versatility and potential for further chemical modifications. For instance, the synthesis and structure determination of related acrylamide compounds have been accomplished through condensation reactions, yielding high yields and allowing for detailed NMR spectroscopy and X-ray diffraction analyses. These studies provide foundational knowledge for understanding the compound's chemical behavior and potential for further modification (Kariuki et al., 2022).
Applications in Solar Energy
A particularly intriguing application of thiophene and thiazole derivatives is in the enhancement of dye-sensitized solar cells (DSSCs). The incorporation of 2-(thiophen-2-yl)thiazole as a π-bridge in novel coumarin sensitizers has shown to significantly improve light-harvesting capabilities and photovoltaic performance. This application demonstrates the potential of these compounds in developing more efficient solar energy conversion technologies (Han et al., 2015).
Anticancer Activity
Another critical area of research involves evaluating the cytotoxic activities of acrylamide derivatives against various human cancer cell lines. These studies have identified compounds showing promising cytotoxicity and the potential to inhibit tubulin polymerization, a crucial process in cancer cell division. Such findings underscore the potential therapeutic applications of these compounds in cancer treatment (Kamal et al., 2014).
Material Science and Polymer Chemistry
The compound's derivatives have also found applications in material science, particularly in the synthesis of polymers with specific functional properties. For example, polymers derived from N-heterocyclic acrylamide monomers, incorporating thiazolyl moieties, have been studied for their metal sorption capabilities and biological activities. These polymers demonstrate selective ion sorption, making them useful in environmental remediation and as chelating agents (Al-Fulaij et al., 2015).
Propiedades
IUPAC Name |
(E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMWXZUPOLKIM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328306 | |
| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide | |
CAS RN |
117837-26-0 | |
| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2628378.png)
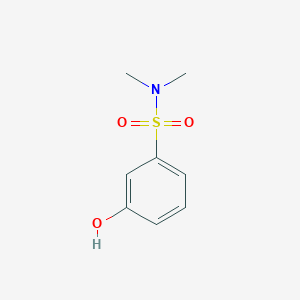
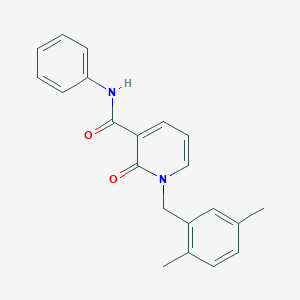
![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)
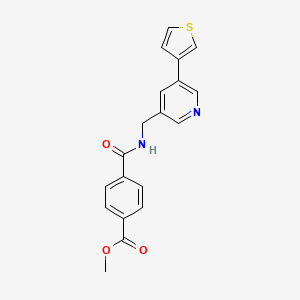
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628387.png)
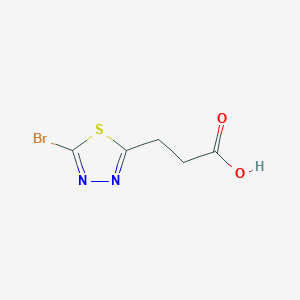
![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)

![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
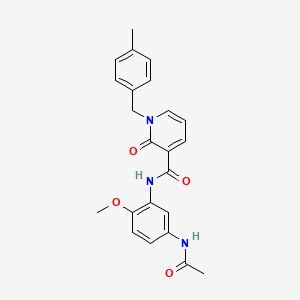
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)
